4,5-Difluorophthalonitrile
Overview
Description
4,5-Difluorophthalonitrile is a chemical compound with the molecular formula C8H2F2N2 . It has a molecular weight of 164.11 . It is a solid substance and is used in the preparation of benzo[g]pteridine as an organic electron transfer mediator .
Synthesis Analysis
The synthesis of 4,5-Difluorophthalonitrile can be achieved through the aromatic nucleophilic substitution reaction between commercially available 4,5-dichlorophthalonitrile and potassium fluoride . Another method involves a palladium-catalyzed reaction between 1,2-Dibromo-4,5-difluorobenzene .Molecular Structure Analysis
The InChI code for 4,5-Difluorophthalonitrile is 1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H . The InChI key is KNDUBEZZKOOYMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,5-Difluorophthalonitrile is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 305.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.6±3.0 kJ/mol . The flash point is 138.4±27.9 °C . The index of refraction is 1.515 .Scientific Research Applications
Photodynamic Therapy
4,5-Difluorophthalonitrile has been applied in the synthesis of water-soluble phthalocyanines, which are used as photosensitizers in photodynamic therapy. A study by Iqbal, Hanack, and Ziegler (2009) synthesized an octasubstituted galactose zinc(II) phthalocyanine from 4,5-difluorophthalonitrile, demonstrating its potential in medical applications (Iqbal, Hanack, & Ziegler, 2009).
Battery Technology
In the realm of battery technology, 4,5-Difluorophthalonitrile contributes to the improvement of lithium-ion batteries. Huang et al. (2014) used a derivative of 4,5-Difluorophthalonitrile as an electrolyte additive, enhancing the cyclic stability and capacity retention of high-voltage lithium-ion batteries (Huang et al., 2014).
Chemical Synthesis
4,5-Difluorophthalonitrile is also pivotal in the chemical synthesis of various compounds. For instance, a study by Wang Shu-zhao (2008) described the synthesis of 4,5-dichlorophthalonitrile, highlighting the versatility of 4,5-difluorophthalonitrile in producing various derivatives (Wang Shu-zhao, 2008).
Solvent Interactions
Koptyaev et al. (2016) explored the synthesis and solution behavior of low-symmetry nickel phthalocyaninates derived from 4,5-difluorophthalonitrile, providing insights into solvent interactions and complex formation (Koptyaev, Galanin, & Shaposhnikov, 2016).
Material Science
In material science, the synthesis of crystalline covalent organic frameworks using 4,5-Difluorophthalonitrile has been reported. Zhang et al. (2018) demonstrated the creation of frameworks with high chemical stability, indicating potential applications in various fields (Zhang et al., 2018).
NMR Spectroscopy
4,5-Difluorophthalonitrile's derivatives have been studied for their NMR spectral properties, as indicated by Terekhov et al. (1996). This research highlights the compound's importance in spectroscopic studies and its potential in understanding molecular structures (Terekhov, Nolan, Mcarthur, & Leznoff, 1996).
Safety And Hazards
4,5-Difluorophthalonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4,5-difluorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUBEZZKOOYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474793 | |
Record name | 4,5-difluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluorophthalonitrile | |
CAS RN |
134450-56-9 | |
Record name | 4,5-difluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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